2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Overview
Description
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a trifluoromethyl group and a chlorine atom in its structure makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable cyclizing agent under controlled conditions. The reaction typically requires a solvent such as toluene or dimethyl sulfoxide (DMSO) and a catalyst like aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to yield tetrahydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazolinones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but has a pyrimidine ring instead of a quinazoline ring.
4-(Trifluoromethyl)quinazoline: Lacks the chlorine substituent but has a similar quinazoline core structure.
Uniqueness
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to the combination of its trifluoromethyl and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQYMUTNWQJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428300 | |
Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-00-4 | |
Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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